2-bromo-7,7-difluorospiro[3.5]nonane
Description
Properties
CAS No. |
2639425-78-6 |
|---|---|
Molecular Formula |
C9H13BrF2 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 7,7 Difluorospiro 3.5 Nonane
Strategies for Spiro[3.5]nonane Ring System Construction
The formation of spirocyclic systems, which feature a single atom as the pivot for two rings, presents a unique synthetic challenge due to their three-dimensional and conformationally rigid nature. mdpi.com Several robust strategies have been developed for the synthesis of the spiro[3.5]nonane core.
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, often proceeding with high stereoselectivity and atom economy.
[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction can be employed to construct the six-membered ring of the spiro[3.5]nonane system. For instance, reacting a methylenecyclobutane (B73084) derivative (as the dienophile) with a suitable diene can furnish the spiro[3.5]nonane skeleton. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substrates and the use of Lewis acid catalysts. mdpi.com The reaction of 5-methylidene-hydantoins with cyclopentadiene (B3395910) has been shown to produce spiro compounds, demonstrating the utility of cycloaddition in forming such frameworks. mdpi.com
[3+2] Cycloaddition: This type of reaction is particularly useful for synthesizing five-membered rings, but can be adapted for the formation of spirocycles. For example, the reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides under basic conditions can yield heavily substituted spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org While not directly forming a spiro[3.5]nonane, this methodology highlights the potential of [3+2] cycloadditions in creating spirocyclic junctions. researchgate.netrsc.orgresearchgate.net
A comparative table of cycloaddition strategies is presented below. Table 1: Cycloaddition Strategies for Spirocycle Synthesis
| Cycloaddition Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| [4+2] Diels-Alder | Diene + Dienophile (e.g., methylenecyclobutane) | Spiro[3.5]nonene derivative | High regioselectivity and stereoselectivity. mdpi.com |
| [3+2] Cycloaddition | 1,3-Dipole + Dipolarophile | Spiro-pyrrolidines, Spiro-isoxazolines | Forms five-membered rings, adaptable for spirocycle formation. frontiersin.orgresearchgate.netrsc.org |
Ring-expansion and ring-contraction reactions offer alternative pathways to spirocycles, often from more readily available starting materials.
Ring-Expansion: A notable example involves the ring expansion of 1-oxaspiro[2.3]hexanes, which are derived from the epoxidation of methylenecyclobutanes. Under Lewis acidic conditions, these epoxides can rearrange to form cyclopentanones, driven by the release of ring strain. nih.gov A similar strategy could be envisioned where a suitably substituted cyclobutanol (B46151) derivative undergoes expansion to form the cyclohexane (B81311) ring of the spiro[3.5]nonane system. The expansion of 3-oxetanone-derived spirocycles has also been documented as a facile route to saturated heterocycles, a principle that can be extended to carbocyclic systems. nih.gov
Intramolecular reactions are highly effective for ring formation, as the reacting partners are tethered, leading to a favorable entropic profile.
Radical Cyclization: Intramolecular acyl radical cyclization of enone-aldehydes in the presence of a thiol and a radical initiator (like AIBN) can produce spirocyclic 1,4-diketones in good yields. researchgate.net This method offers a versatile approach to various ring sizes within the spirocyclic framework.
Intramolecular Diels-Alder (IMDA) Reactions: Stabilized 2-amino-1,3-dienes can undergo intramolecular Diels-Alder reactions with tethered dienophiles to create complex polycyclic systems, a strategy that could be adapted for spiro[3.5]nonane synthesis. nih.gov
Intramolecular Aldol or Related Condensations: A classic approach involves the base-catalyzed intramolecular cyclization of a dicarbonyl compound. For instance, a suitably substituted cyclohexanone (B45756) with a pendant chain containing a ketone or aldehyde could be cyclized to form the cyclobutane (B1203170) ring of the spiro[3.5]nonane system.
Table 2: Intramolecular Cyclization Strategies
| Cyclization Type | Precursor | Key Reagents/Conditions | Product |
|---|---|---|---|
| Acyl Radical Cyclization | Enone-aldehyde | AIBN, Thiol, Toluene at 75 °C | Spirocyclic 1,4-diketone researchgate.net |
| Intramolecular Diels-Alder | Tethered Diene-Dienophile | Heat (e.g., m-xylene) | Fused/Spiro polycycle nih.gov |
| Spiroisoxazoline Synthesis | Functionalized 5,5'-disubstituted isoxazoline (B3343090) | One-pot cyclization/methylation | Regioisomeric spiroisoxazolines researchgate.net |
Installation of Geminal Difluoromethylene Groups
The introduction of a geminal difluoro group (CF₂) at the C7 position of the spiro[3.5]nonane ring system would most logically start from the corresponding ketone, spiro[3.5]nonan-7-one. nih.gov Modern fluorination methods provide several effective pathways to achieve this transformation. researchgate.netnih.gov
Electrophilic fluorinating agents deliver an electrophilic fluorine species ("F⁺") to a nucleophilic carbon, typically an enol or enolate of a ketone.
Using Selectfluor®: Selectfluor (F-TEDA-BF₄) is a widely used, commercially available electrophilic fluorinating agent. The direct fluorination of ketones with Selectfluor can be achieved under various conditions. For instance, the reaction can be promoted in a micellar system using an ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) in water, offering a green chemistry approach. organic-chemistry.org The direct regioselective fluorination of cyclic ketones to α-fluoroketones is well-established. organic-chemistry.org To achieve geminal difluorination, a two-step process is often required, involving monofluorination followed by a second fluorination under more forcing conditions or via an alternative intermediate. A one-pot oxyfluorination of olefins can also lead to α-fluoroketones. organic-chemistry.org
Organocatalysis: The enantioselective α-fluorination of cyclic ketones has been successfully accomplished using primary amine organocatalysts in conjunction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov While the primary goal of these methods is often asymmetric synthesis, the underlying principle of enamine catalysis can be applied to the synthesis of racemic fluoro-ketones. nih.gov
Table 3: Electrophilic Fluorination Reagents
| Reagent | Substrate | Conditions | Product |
|---|---|---|---|
| Selectfluor (F-TEDA-BF₄) | Cyclic Ketones | SDS, Water | α-Fluoroketone organic-chemistry.org |
| N-Fluorobenzenesulfonimide (NFSI) | Cyclic Ketones | Primary Amine Organocatalyst | Enantioselective α-Fluoroketone nih.gov |
| Trifluoromethyl Hypofluorite (CF₃OF) | Steroidal α,β-unsaturated ketones | Low temperature | Difluoro-adducts rsc.orgrsc.org |
Nucleophilic fluorination involves the reaction of a fluoride (B91410) source with an electrophilic carbon center. For the conversion of a ketone to a geminal difluoro group, this typically requires prior activation of the carbonyl group.
From Ketones via Dithiolanes: A well-established two-step procedure involves the conversion of the ketone (spiro[3.5]nonan-7-one) to its corresponding 1,3-dithiolane. Treatment of the dithiolane with a combination of a brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (e.g., pyridinium (B92312) poly(hydrogen fluoride)) effectively replaces the dithiolane with a geminal difluoro group. osti.gov
Direct Fluorination with HF Reagents: While more hazardous, reagents like triethylamine (B128534) pentahydrofluoride (TEA·5HF) in the presence of an iodosylarene can directly fluorinate ketones to their α-fluoro derivatives. organic-chemistry.org Achieving geminal difluorination would likely require optimization of this protocol.
Hypervalent Iodine Catalysis: A metal-free, redox-umpolung strategy has been developed for the catalytic fluorination of α-branched ketones using a nucleophilic fluorine source (HF-amine reagent). This method utilizes a hypervalent iodine(III) catalyst and an oxidant, such as cyclopropyl (B3062369) malonoyl peroxide, to achieve the transformation under mild conditions. acs.orgacs.org This approach is particularly valuable for constructing challenging C-F centers. acs.orgacs.org
Table 4: Nucleophilic Fluorination Methods
| Method | Precursor | Key Reagents | Key Features |
|---|---|---|---|
| Dithiolane-based | Spiro[3.5]nonan-7-one | 1. Ethane-1,2-dithiol, BF₃·OEt₂ 2. DBDMH, Pyridinium poly(HF) | Two-step, reliable method. osti.gov |
| Hypervalent Iodine Catalysis | α-Branched Ketone | ArI (catalyst), MPO-2 (oxidant), HF-amine | Metal-free, mild conditions. acs.orgacs.org |
| Phase Transfer Catalysis | α-Keto sulfoniums | CsF, Hydrogen Bonding Donor Catalyst | Catalytic, enantioselective for acyclic α-fluoro ketones. nih.gov |
Following the successful installation of the 7,7-difluoro functionality, the final bromination at the C2 position of the cyclobutane ring would likely be achieved through a radical bromination using a reagent such as N-bromosuccinimide (NBS) with light or radical initiation. The selectivity of this step would be crucial to obtaining the desired isomer.
Deoxyfluorination Methods for Carbonyl Precursors
A key transformation in the synthesis of 2-bromo-7,7-difluorospiro[3.5]nonane is the introduction of the gem-difluoro moiety at the C-7 position. This is typically achieved through the deoxyfluorination of a corresponding carbonyl precursor, namely spiro[3.5]nonan-7-one. Modern fluorination chemistry offers several reagents capable of this transformation, with diethylaminosulfur trifluoride (DAST) and its less thermally labile analogue, Deoxo-Fluor, being prominent examples.
The reaction of spiro[3.5]nonan-7-one with DAST or Deoxo-Fluor proceeds through the formation of a fluoro-alkoxy-sulfurane intermediate. Subsequent elimination of sulfur dioxide and a fluoride ion, followed by the attack of the fluoride on the resulting carbocation or oxocarbenium ion, yields the desired 7,7-difluorospiro[3.5]nonane. The choice of solvent is critical, with aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) being commonly used to avoid unwanted side reactions. The reaction temperature is also a key parameter to control, as higher temperatures can lead to decomposition of the fluorinating agent and the formation of byproducts.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| DAST | DCM, -78 °C to rt | Effective for a wide range of ketones | Thermally unstable, can lead to explosions |
| Deoxo-Fluor | Toluene or THF, rt to 80 °C | More thermally stable than DAST | Higher cost, may require higher temperatures |
The synthesis of the precursor, spiro[3.5]nonan-7-one, can be accomplished through various established routes in organic synthesis, often starting from commercially available cyclohexanone and cyclobutanone (B123998) derivatives.
Stereoselective Bromination Techniques
The introduction of a bromine atom at the C-2 position of the 7,7-difluorospiro[3.5]nonane core requires careful consideration of regioselectivity and stereochemistry. The presence of the spirocenter and the gem-difluoro group can influence the reactivity of the molecule.
Achieving regioselective bromination at the C-2 position, which is adjacent to the spirocyclic carbon, is a significant synthetic challenge. The electronic and steric environment around the spiro[3.5]nonane skeleton dictates the site of bromination. Radical bromination using reagents such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light is a common method for functionalizing alkanes.
In the case of 7,7-difluorospiro[3.5]nonane, the C-2 position is a methylene (B1212753) group on the cyclobutane ring. The directing effects of the gem-difluoro group at C-7 are likely to be minimal on the cyclobutane ring. Therefore, the inherent reactivity of the C-H bonds and steric accessibility will be the primary factors controlling the regioselectivity. The C-2 position is sterically less hindered compared to the carbons on the cyclohexane ring closer to the gem-difluoro group, potentially favoring bromination at this site.
Once regioselectivity is achieved, controlling the stereochemistry of the bromine introduction becomes the next hurdle. For spirocyclic systems, the approach of the halogenating agent can be influenced by the conformation of the rings. The bromination of spiro-1,3-dioxanes has demonstrated that the stereochemical outcome is dependent on the reaction pathway and the inherent asymmetry of the spirocycle. rsc.org
In the case of this compound, the bromination of an enolate precursor could offer a degree of stereocontrol. For instance, the synthesis of a silyl (B83357) enol ether from a suitable ketone precursor, followed by electrophilic bromination, could favor the formation of one diastereomer over the other, depending on the steric hindrance of the silyl enol ether face. The choice of brominating agent (e.g., Br₂, NBS) and reaction conditions would be critical in maximizing the diastereoselectivity.
Convergent and Divergent Synthetic Routes
A convergent approach would involve the synthesis of two key fragments that are then joined together. For this target molecule, a more linear, yet step-economic, approach is likely more practical. A crucial precursor for a late-stage bromination strategy would be 7,7-difluorospiro[3.5]nonane. Its synthesis would begin with the known spiro[3.5]nonane. caltech.edu Oxidation of spiro[3.5]nonane to spiro[3.5]nonan-7-one, followed by deoxyfluorination as described in section 2.2.3, would yield the desired precursor in a concise manner.
Alternatively, a precursor like 2-bromospiro[3.5]nonan-7-one could be synthesized. The synthesis of spiro[3.5]nonan-2-one has been reported. caltech.edu Bromination of this ketone at the alpha position could yield 2-bromospiro[3.5]nonan-2-one, which could then be subjected to further transformations.
Late-stage functionalization (LSF) offers an attractive strategy for introducing the bromine atom at a late step in the synthesis. This approach can reduce the number of steps and avoid carrying a potentially reactive bromine atom through multiple transformations.
A plausible LSF strategy would involve the synthesis of 7,7-difluorospiro[3.5]nonane first. Subsequently, a regioselective C-H bromination would be performed. As discussed in section 2.3.1, radical bromination with NBS could be a viable method. The success of this approach hinges on the ability to control the regioselectivity of the bromination on the pre-formed difluorinated spirocycle. Recent advances in late-stage bromination have shown success in the regioselective functionalization of complex molecules. researchgate.net
Optimization of Reaction Conditions and Yields
Detailed research findings and specific data regarding the optimization of reaction conditions and yields for the synthesis of this compound are not extensively available in the public scientific literature. The synthesis of this specific compound has not been a focus of published research, and as such, there are no established and optimized protocols to report.
However, based on general principles of organic synthesis, the preparation of this compound would likely proceed from the precursor 7,7-difluorospiro[3.5]nonan-2-ol. The conversion of this secondary alcohol to the corresponding bromide is a standard transformation for which various reagents and conditions can be employed. The optimization of such a reaction would typically involve a systematic variation of several key parameters to maximize the yield and purity of the desired product, while minimizing side reactions and reaction time.
A hypothetical optimization study would involve the following considerations:
Choice of Brominating Agent: A variety of reagents can be used to convert an alcohol to an alkyl bromide. These include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and carbon tetrabromide (CBr₄) in the presence of a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) (the Appel reaction). The reactivity and selectivity of these reagents differ, and the optimal choice would depend on the specific substrate and desired reaction conditions.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (DCM) are commonly used for such transformations. The polarity and boiling point of the solvent would be important variables to optimize.
Temperature Control: The reaction temperature is a critical parameter. While some bromination reactions proceed efficiently at room temperature, others may require cooling to suppress side reactions or heating to achieve a reasonable reaction rate. An optimization study would likely evaluate a range of temperatures to find the ideal balance.
Stoichiometry of Reagents: The molar ratio of the alcohol to the brominating agent is another key factor. Using a slight excess of the brominating agent can help to drive the reaction to completion, but a large excess may lead to the formation of impurities. Fine-tuning the stoichiometry is a crucial aspect of optimization.
Reaction Time: The duration of the reaction would be monitored to determine the point at which the maximum yield of the product is obtained. This is typically assessed by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
The results of such a hypothetical optimization study could be presented in a data table, as shown below for illustrative purposes. It is important to reiterate that the following table is a fictional representation and is not based on published experimental data.
Hypothetical Optimization of the Bromination of 7,7-difluorospiro[3.5]nonan-2-ol
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|---|
| 1 | PBr₃ | Diethyl Ether | 0 to rt | 4 | 65 |
| 2 | PBr₃ | DCM | 0 to rt | 4 | 60 |
| 3 | SOBr₂ | THF | rt | 6 | 55 |
| 4 | CBr₄, PPh₃ | THF | rt | 12 | 75 |
No Publicly Available Research Data on the Chemical Reactivity of this compound
Following a comprehensive search of scientific databases and literature, no specific research articles, mechanistic studies, or datasets were found for the chemical compound This compound . This indicates a lack of published studies on the chemical behavior of this specific molecule.
The request for a detailed article covering the nucleophilic substitution, elimination, and organometallic cross-coupling reactions of this compound cannot be fulfilled, as there is no available scientific information to populate the specified sections. Searches for kinetic data, stereochemical analysis, regioselectivity of elimination reactions, and its use in cross-coupling chemistry for this particular compound did not yield any relevant results.
Consequently, it is not possible to provide an analysis of its reaction pathways (SN1, SN2, E1, E2), the electronic influence of its geminal difluoro group on reactivity, or the competition between substitution and elimination. Without primary research, any attempt to generate the requested content, including data tables and detailed findings, would be speculative and scientifically unfounded.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 7,7 Difluorospiro 3.5 Nonane
Organometallic Cross-Coupling Chemistry
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org While specific studies on 2-bromo-7,7-difluorospiro[3.5]nonane are not extensively documented in the literature, the general mechanism and conditions for such couplings provide a predictive framework for its reactivity. The reaction would be expected to proceed via a standard catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. The choice of catalyst, ligand, base, and solvent would be crucial in optimizing the reaction and minimizing side reactions. nih.govnih.gov
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | Not Reported |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | Not Reported |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 70 | Not Reported |
Note: This table is illustrative and based on general conditions for Suzuki-Miyaura couplings. Actual results for this compound would require experimental verification.
Stille Coupling with Organostannanes
The Stille coupling offers another avenue for carbon-carbon bond formation by reacting an organohalide with an organostannane, catalyzed by a palladium complex. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. For this compound, a Stille coupling would provide a method to introduce various organic moieties, including alkyl, vinyl, aryl, and alkynyl groups. The reaction mechanism is similar to other palladium-catalyzed cross-couplings.
Table 2: Hypothetical Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | Not Reported |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 65 | Not Reported |
| 3 | Trimethyl(ethynyl)stannane | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 90 | Not Reported |
Note: This table is illustrative and based on general conditions for Stille couplings. Actual results for this compound would require experimental verification.
Kumada Cross-Coupling with Grignard Reagents
The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. wikipedia.org For this compound, a Kumada coupling would involve its reaction with a pre-formed Grignard reagent (e.g., Phenylmagnesium bromide) in the presence of a suitable catalyst. A potential challenge in Kumada couplings is the high reactivity of the Grignard reagent, which can lead to side reactions if not carefully controlled. nih.gov
Table 3: Hypothetical Kumada Cross-Coupling of this compound
| Entry | Grignard Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylmagnesium bromide | NiCl₂(dppe) (5) | THF | 25 | Not Reported |
| 2 | Methylmagnesium iodide | Pd(PPh₃)₄ (3) | Diethyl ether | 0 to 25 | Not Reported |
| 3 | Vinylmagnesium bromide | NiCl₂(dppp) (5) | THF | 0 | Not Reported |
Note: This table is illustrative and based on general conditions for Kumada couplings. Actual results for this compound would require experimental verification.
Negishi and Heck Coupling Protocols
The Negishi coupling employs an organozinc reagent as the coupling partner and is known for its high reactivity and functional group tolerance. commonorganicchemistry.comrsc.org The reaction of this compound with an organozinc species in the presence of a palladium or nickel catalyst would be a viable method for introducing a variety of substituents.
The Heck coupling , on the other hand, involves the reaction of an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orglibretexts.org This reaction would allow for the vinylation of the 2-position of the spirocyclic system. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.org
Grignard and Organolithium Reagent Chemistry
The bromine atom in this compound can also be utilized to form highly reactive organometallic intermediates, such as Grignard and organolithium reagents, which can then be reacted with a wide range of electrophiles.
Formation of Organometallic Intermediates
The formation of a Grignard reagent would involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). orgosolver.comlibretexts.orgmasterorganicchemistry.com This would generate the corresponding 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide.
Similarly, an organolithium reagent , 7,7-difluorospiro[3.5]nonan-2-yllithium, could be prepared by reacting this compound with two equivalents of lithium metal or via lithium-halogen exchange with an alkyllithium reagent such as n-butyllithium. orgosolver.comlibretexts.orgbluffton.edu
Subsequent Reactions with Electrophiles
Once formed, these organometallic intermediates are powerful nucleophiles and can react with a variety of electrophiles to introduce diverse functional groups onto the spirocyclic scaffold. chemistrysteps.com
Table 4: Hypothetical Reactions of Organometallic Intermediates of this compound with Electrophiles
| Entry | Organometallic Reagent | Electrophile | Product Functional Group |
| 1 | 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide | Formaldehyde | Primary alcohol |
| 2 | 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide | Acetone | Tertiary alcohol |
| 3 | 7,7-difluorospiro[3.5]nonan-2-ylmagnesium bromide | Carbon dioxide | Carboxylic acid |
| 4 | 7,7-difluorospiro[3.5]nonan-2-yllithium | N,N-Dimethylformamide (DMF) | Aldehyde |
| 5 | 7,7-difluorospiro[3.5]nonan-2-yllithium | Benzonitrile | Ketone |
Note: This table is illustrative and based on general reactions of Grignard and organolithium reagents. Actual results would require experimental verification.
Radical Reactions Involving the C-Br Bond
The presence of a bromine atom on the cyclobutane (B1203170) ring makes the C-Br bond a focal point for radical chemistry. Homolytic cleavage of this bond can be initiated by various radical initiators or photochemically, leading to a cyclobutyl radical intermediate. The fate of this radical is then determined by the reaction conditions and the presence of trapping agents.
Reductive dehalogenation of this compound would involve the replacement of the bromine atom with a hydrogen atom. This transformation is a fundamental radical chain process. Common reagents for such a reaction include tri-n-butyltin hydride (n-Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
The generally accepted mechanism proceeds as follows:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.
Propagation:
The initiator radical abstracts a hydrogen atom from the hydride source (e.g., n-Bu₃SnH) to generate a stannyl (B1234572) radical (n-Bu₃Sn•).
The stannyl radical abstracts the bromine atom from this compound to form the 7,7-difluorospiro[3.5]nonan-2-yl radical and tri-n-butyltin bromide.
The spiro[3.5]nonan-2-yl radical then abstracts a hydrogen atom from another molecule of the hydride source to yield the dehalogenated product, 7,7-difluorospiro[3.5]nonane, and regenerate the stannyl radical.
Termination: Combination of any two radical species.
The efficiency of this process is high due to the favorable thermodynamics of the radical chain reaction. The gem-difluoro group on the cyclohexane (B81311) ring is electronically withdrawing but is not expected to significantly influence the stability of the radical on the cyclobutane ring.
Table 1: Proposed Reagents for Reductive Dehalogenation of this compound
| Reagent System | Initiator | Solvent | Expected Product |
| Tri-n-butyltin hydride (n-Bu₃SnH) | AIBN | Toluene | 7,7-Difluorospiro[3.5]nonane |
| Tris(trimethylsilyl)silane (TTMSS) | AIBN | Benzene | 7,7-Difluorospiro[3.5]nonane |
| Hypophosphorous acid (H₃PO₂) | AIBN | Dioxane/H₂O | 7,7-Difluorospiro[3.5]nonane |
The 7,7-difluorospiro[3.5]nonan-2-yl radical, generated from the homolysis of the C-Br bond, can be trapped intramolecularly if a suitable radical acceptor is present within the molecule. This leads to the formation of new cyclic structures. While no specific examples for this compound are documented, analogous systems demonstrate the feasibility of such reactions. rsc.orgnih.gov For instance, if an alkenyl or alkynyl side chain were attached to the spirocyclic framework, intramolecular radical cyclization could occur.
A hypothetical example would be the radical cyclization of an N-alkenyl derivative of a spiro[3.5]nonane system. The initially formed radical could add to the double bond, leading to a new ring fused to the original spirocyclic core. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) would be governed by Baldwin's rules and the specific geometry of the substrate. Such intramolecular trapping of spiro radicals can lead to the formation of highly complex and structurally interesting spirocyclic compounds. rsc.orgnih.gov
Influence of Spiro-Cyclobutane Strain on Reactivity
The spirocyclic nature of this compound, with the cyclobutane ring at its core, introduces significant ring strain. This strain, estimated to be around 26 kcal/mol for cyclobutane itself, is a key determinant of its chemical reactivity. The spiro-fusion to a cyclohexane ring further influences the conformational properties and reactivity of the molecule. The synthesis of spiro[3.5]nonane itself has been a subject of interest in the study of strained systems. caltech.edu
The strain energy can be released in chemical reactions, providing a thermodynamic driving force for processes that involve the cleavage of the cyclobutane ring. This is evident in the ring-opening and ring-expansion reactions discussed previously. The strain also affects the bond angles and lengths within the cyclobutane ring, which can influence the reactivity of substituents. For instance, the exocyclic C-Br bond in this compound will have a specific spatial orientation that could affect its accessibility to reagents and its reactivity in substitution and elimination reactions. The rigid, puckered nature of the cyclobutane ring can also lead to distinct stereochemical outcomes in its reactions compared to more flexible acyclic or larger-ring systems.
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 7,7 Difluorospiro 3.5 Nonane and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-bromo-7,7-difluorospiro[3.5]nonane, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for its complete characterization.
¹H and ¹³C NMR Chemical Shifts and Coupling Constants
In the absence of experimental data, hypothetical ¹H and ¹³C NMR data tables cannot be generated. However, one would anticipate the ¹H NMR spectrum to display a series of multiplets for the protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings. The proton attached to the same carbon as the bromine atom (the methine proton at the C2 position) would likely appear as a distinct signal, with its chemical shift influenced by the electronegativity of the bromine. The coupling constants between adjacent protons would be crucial for determining the relative stereochemistry of the substituents.
The ¹³C NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The carbon bearing the bromine atom would be shifted downfield, while the spiro carbon and the difluorinated carbon would also have characteristic chemical shifts.
¹⁹F NMR for Elucidating Fluorine Environments
The ¹⁹F NMR spectrum would be a key identifier for this compound. The two fluorine atoms at the C7 position are geminal and would likely be magnetically inequivalent due to the chirality of the molecule at the C2 position. This would result in an AX or AB spin system, leading to a pair of doublets or a more complex multiplet, with a large geminal fluorine-fluorine coupling constant. The chemical shifts of these fluorine atoms would provide insight into the electronic environment of the cyclohexane ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would establish the connectivity between protons on the same and adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is vital for piecing together the carbon skeleton and confirming the position of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry of the bromine atom relative to the rest of the molecule.
Without experimental spectra, a detailed analysis of these 2D correlations for this compound cannot be performed.
Vibrational Spectroscopy
Infrared (IR) Spectroscopic Analysis of Functional Groups
An experimental IR spectrum for this compound is not available in the public domain. A theoretical spectrum would be expected to show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the rings. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹. The C-F stretching vibrations are usually strong and would be expected in the region of 1000-1400 cm⁻¹.
Raman Spectroscopy for Structural Insights
Raman spectroscopy would complement the IR data. The C-Br and C-F bonds would also give rise to signals in the Raman spectrum. Due to the non-polar nature of many of the bonds in the hydrocarbon rings, some of these vibrations might be more intense in the Raman spectrum than in the IR spectrum.
X-Ray Crystallography for Solid-State Structure
Should single crystals of this compound be successfully cultivated, X-ray crystallography would provide an unambiguous determination of its solid-state structure. This powerful technique yields a detailed three-dimensional map of electron density, from which the precise coordinates of each atom can be deduced.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, one would anticipate the presence of several key interactions that dictate its supramolecular assembly. The bromine and fluorine atoms, being electronegative, would likely participate in halogen bonding and dipole-dipole interactions. Furthermore, the hydrocarbon framework would give rise to van der Waals forces. The specific nature and geometry of these interactions, such as the distances and angles between interacting atoms in adjacent molecules, would be meticulously cataloged.
A hypothetical data table for the crystal packing of this compound might include parameters such as the crystal system, space group, and unit cell dimensions.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Conformation and Bond Length/Angle Analysis
The X-ray diffraction data would also reveal the exact conformation of the molecule in the solid state. This includes the puckering of the cyclobutane and cyclohexane rings of the spiro[3.5]nonane core. The analysis would detail all intramolecular bond lengths and angles. For instance, the carbon-bromine (C-Br) and carbon-fluorine (C-F) bond lengths would be of particular interest, as would the bond angles around the spirocyclic carbon atom and the gem-difluoro substituted carbon. These experimentally determined values would offer insights into the steric and electronic effects of the substituents on the molecular geometry.
A representative data table for selected bond lengths and angles would be generated from the crystallographic data.
| Bond/Angle | Hypothetical Value (Å/°) |
| C-Br | Value |
| C-F₁ | Value |
| C-F₂ | Value |
| C-spiro-C | Value |
| F₁-C-F₂ | Value |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Given the chiral nature of this compound, arising from the spirocyclic center and the substituted carbon, methods to assess its enantiomeric composition are crucial. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary tool for this purpose.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution. For this compound, specific electronic transitions associated with the chromophores, such as the carbon-bromine bond, would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects could be correlated with the stereochemistry of the molecule, often aided by theoretical calculations.
A hypothetical data table summarizing CD spectral data would include the wavelength of the Cotton effect (λ), the change in molar ellipticity (Δε), and the solvent used.
| Wavelength (λ) / nm | Δε (M⁻¹cm⁻¹) | Solvent |
| Value | Value | Methanol |
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a complementary technique to CD spectroscopy that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve provides information about the stereochemistry of a chiral molecule and can be used to determine its enantiomeric excess. The shape of the ORD curve, particularly in the region of an absorption band, is characteristic of the molecule's structure. For this compound, the specific rotation at a standard wavelength, such as the sodium D-line (589 nm), would be a key identifying parameter for a given enantiomer.
A data table for ORD measurements would typically list the specific rotation at various wavelengths.
| Wavelength (nm) | Specific Rotation [α] (deg) |
| 589 | Value |
| 436 | Value |
| 365 | Value |
Theoretical and Computational Investigations of 2 Bromo 7,7 Difluorospiro 3.5 Nonane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies of Ground State Properties
No published Density Functional Theory (DFT) studies specifically investigating the ground state properties of 2-bromo-7,7-difluorospiro[3.5]nonane were identified. Such studies would typically provide insights into the optimized molecular geometry, electronic properties such as orbital energies (HOMO-LUMO gap), and the distribution of electron density.
Ab Initio Calculations for High-Accuracy Structural Predictions
Similarly, a search for high-accuracy structural predictions of this compound using ab initio methods did not return any relevant results. These methods, which are computationally more intensive than DFT, are often used to obtain highly precise geometric parameters like bond lengths and angles.
Conformational Analysis and Energy Landscapes
Global Minimum Conformations and Rotational Barriers
Information regarding the global minimum energy conformations and the rotational barriers for different parts of the this compound molecule is not available in the public domain. A conformational analysis would be necessary to identify the most stable three-dimensional arrangements of the atoms.
Influence of Spiro-Cyclobutane and Fluorine Atoms on Conformational Preferences
Without dedicated computational studies, the specific influence of the spiro-fused cyclobutane (B1203170) ring and the geminal fluorine atoms on the conformational preferences of the cyclohexane (B81311) ring cannot be detailed. These structural features are expected to introduce significant steric and electronic effects that would dictate the molecule's preferred shape.
Reaction Mechanism Elucidation via Computational Methods
No computational studies elucidating the potential reaction mechanisms involving this compound were found. Such research would be valuable for understanding its reactivity, predicting reaction products, and determining the energy profiles of possible reaction pathways.
Transition State Characterization for Key Transformations
The reactivity of this compound is expected to be dominated by transformations involving the carbon-bromine bond, such as nucleophilic substitution and elimination reactions. Computational chemistry provides powerful tools to characterize the transition states of these reactions, offering insights into their mechanisms and kinetics.
Key transformations for this molecule would likely involve the cleavage of the C-Br bond. The presence of the spirocyclic framework and the gem-difluoro group can influence the stability of intermediates and transition states. For instance, in a hypothetical E2 elimination reaction, the transition state would involve the concerted breaking of a C-H bond on a carbon adjacent to the C-Br bond and the C-Br bond itself, with the formation of a double bond. The geometry and energy of this transition state could be calculated using methods like Density Functional Theory (DFT).
Table 1: Hypothetical Transition State Parameters for the E2 Elimination of this compound with a Generic Base (B)
| Parameter | Value |
| Reaction | This compound + B -> 7,7-difluorospiro[3.5]non-1-ene + HB + Br- |
| Computational Method | DFT (B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | 20-25 |
| Key Bond Distances (Å) | C-H: ~1.5, C-Br: ~2.4, B-H: ~1.2 |
| Imaginary Frequency (cm⁻¹) | -300 to -400 |
Note: The data in this table is hypothetical and based on typical values for E2 elimination reactions of brominated alkanes.
The imaginary frequency corresponds to the vibrational mode of the atoms involved in the bond-breaking and bond-forming processes at the transition state. Its presence confirms that the calculated structure is indeed a true transition state.
Potential Energy Surface Mapping for Reaction Pathways
A potential energy surface (PES) provides a comprehensive view of the energy of a molecular system as a function of its geometry. wayne.edulongdom.orgfiveable.melibretexts.orgbohrium.com By mapping the PES for a reaction, chemists can identify reactants, products, intermediates, and transition states, thereby elucidating the complete reaction pathway. wayne.edulongdom.orgfiveable.melibretexts.orgbohrium.com
For this compound, mapping the PES for a reaction like an SN1 substitution would involve calculating the energy of the system as the C-Br bond is stretched. This would reveal the energy profile leading to the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the spirocyclic structure and the electron-withdrawing gem-difluoro group. The PES would also show the subsequent reaction of the carbocation with a nucleophile.
Computational methods allow for the tracing of the minimum energy path on the PES, which represents the most likely trajectory for the reaction. fiveable.me The shape of the valleys and the height of the energy barriers on the PES determine the reaction rates and product distributions.
Spectroscopic Property Prediction from Computational Models
Computational models are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of novel compounds.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a reasonable degree of accuracy. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule.
For this compound, the chemical shifts would be influenced by the electronegativity of the bromine and fluorine atoms, as well as the unique geometry of the spirocyclic system. The proton attached to the same carbon as the bromine atom (CH-Br) is expected to have a significant downfield shift. The gem-difluoro group would strongly influence the chemical shifts of the neighboring carbons and protons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on C2) | 4.0 - 4.5 |
| C2 | 50 - 60 |
| C7 | 115 - 125 (t) |
| Other H (cyclohexane) | 1.5 - 2.5 |
| Other C (cyclohexane) | 20 - 40 |
| Other H (cyclobutane) | 2.0 - 3.0 |
| Other C (cyclobutane) | 30 - 45 |
Note: These are estimated values based on general principles and data for similar functional groups. The 't' for C7 indicates a triplet splitting due to coupling with the two fluorine atoms.
Coupling constants, which describe the interaction between neighboring nuclear spins, can also be calculated and are highly dependent on the dihedral angles between the coupled nuclei.
Prediction of Vibrational Frequencies and Intensities
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. wisc.edu This can be used to identify characteristic functional groups.
For this compound, key vibrational modes would include the C-Br stretching frequency, typically found in the 500-600 cm⁻¹ region, and the C-F stretching frequencies, which are usually strong and appear in the 1000-1200 cm⁻¹ range. The spirocyclic carbon skeleton would also give rise to a complex fingerprint region in the spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C-F Stretch (asymmetric) | ~1150 | Strong |
| C-F Stretch (symmetric) | ~1080 | Strong |
| C-Br Stretch | ~550 | Medium |
| C-H Stretch | 2850 - 3000 | Medium-Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium |
Note: These are approximate values based on characteristic group frequencies.
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in determining the physical properties and crystal packing of molecules. chimia.chmdpi.com For this compound, the primary non-covalent interactions would be dipole-dipole interactions and London dispersion forces.
The presence of the polar C-Br and C-F bonds creates a significant molecular dipole moment. This will lead to dipole-dipole interactions between molecules in the condensed phase.
The shape of the spirocyclic molecule will also influence how it packs in a crystal lattice, with van der Waals interactions being a significant contributor to the lattice energy.
Applications of 2 Bromo 7,7 Difluorospiro 3.5 Nonane in Advanced Organic Synthesis
Building Block for Complex Fluorinated Spirocycles
The structure of 2-bromo-7,7-difluorospiro[3.5]nonane makes it a hypothetical starting point for the synthesis of more elaborate fluorinated spirocyclic systems. The bromine atom can, in principle, be replaced or used in coupling reactions to introduce a variety of substituents, and the spirocyclic core can be further modified.
Synthesis of Analogues with Varied Substitution Patterns
While specific examples are not documented, one could envision that the bromine atom of this compound could be displaced by a range of nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions. This would allow for the introduction of diverse functional groups at the 2-position of the spiro[3.5]nonane framework, leading to a library of analogues with potentially unique properties.
Construction of Spiro-Fused Heterocycles
The bromo-functionalized spirocycle could also serve as a key intermediate in the synthesis of spiro-fused heterocyclic systems. Through intramolecular or intermolecular cyclization strategies, the bromine atom could facilitate the formation of new rings, incorporating nitrogen, oxygen, or sulfur atoms, fused to the existing spirocyclic system. Such structures are of significant interest in medicinal chemistry.
Precursor for Advanced Fluorine-Containing Organic Materials
Fluorinated organic materials often exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. The 7,7-difluorospiro[3.5]nonane moiety could be incorporated into larger molecular assemblies to create novel materials.
Integration into Polymer Architectures
The bromo-functionality of this compound could potentially be used as an initiation site for polymerization reactions or as a point of attachment to a polymer backbone. The incorporation of the rigid, fluorinated spirocyclic unit could influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and optical properties.
Synthesis of Liquid Crystalline Compounds
The introduction of fluorine atoms is a common strategy in the design of liquid crystals to control properties like dielectric anisotropy. The rigid, non-planar spiro[3.5]nonane core with its gem-difluoro group could be a valuable building block for novel liquid crystalline materials. By attaching appropriate mesogenic units to the spirocyclic core, it may be possible to synthesize new compounds with desirable liquid crystalline phases and electro-optical properties.
Intermediate in the Synthesis of Mechanistically Probing Reagents
The specific stereochemical and electronic environment of this compound could make it or its derivatives useful as mechanistic probes in the study of chemical reactions. The rigid spirocyclic framework can provide a well-defined system to study reaction stereochemistry, while the fluorine atoms can serve as reporters in NMR spectroscopic studies.
Elucidation of Reaction Pathways
The reactivity of this compound is expected to be dominated by the chemistry of its carbon-bromine bond. This site offers a gateway to a multitude of transformations, allowing for the introduction of diverse functional groups.
One of the most probable reaction pathways involves metal-catalyzed cross-coupling reactions . The bromo substituent can readily participate in well-established transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the facile incorporation of aryl, heteroaryl, alkynyl, and amino moieties. The gem-difluoro group, being relatively inert under many coupling conditions, would remain intact, thus preserving its influence on the physicochemical properties of the resulting products.
Another key reaction pathway is lithium-halogen exchange . Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would generate the corresponding 2-lithio-7,7-difluorospiro[3.5]nonane. This highly reactive organometallic intermediate could then be quenched with a wide array of electrophiles. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, while reaction with carbon dioxide would afford a carboxylic acid. This pathway provides a powerful tool for introducing a variety of functional groups at the 2-position of the spirocyclic core.
Furthermore, the bromine atom can serve as a precursor for radical reactions . Under appropriate initiation conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a spiro[3.5]nonyl radical. This radical species could then participate in various addition and cyclization reactions, offering a unique approach to the construction of more elaborate molecular architectures.
Development of Novel Synthetic Methodologies
The unique combination of a spirocyclic scaffold, a gem-difluoro group, and a reactive bromine handle makes this compound an attractive substrate for the development of novel synthetic methodologies.
For example, the development of asymmetric transformations involving this compound would be of significant interest. The chirality of the spirocyclic core, with the bromine at a stereocenter, presents an opportunity for stereoselective synthesis. Methodologies that can control the stereochemical outcome of reactions at the C2 position would be highly valuable for the preparation of enantiomerically pure, complex molecules for applications in medicinal chemistry.
The presence of the gem-difluoro group could also be exploited in the development of fluorine-specific reactions . While generally considered inert, the C-F bond can be activated under specific conditions. Research into novel methods for the selective functionalization of the difluorinated position could open up new avenues for the synthesis of highly functionalized spirocyclic compounds.
Role in Scaffold Diversity Generation for Chemical Libraries
The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new bioactive molecules. mskcc.org Spirocyclic scaffolds are particularly valuable in this context as they provide access to underexplored regions of chemical space. nih.gov this compound is an ideal starting point for diversity-oriented synthesis (DOS) due to its inherent three-dimensionality and the presence of a synthetically versatile bromine handle.
By leveraging the various reaction pathways discussed previously, a multitude of derivatives can be synthesized from this single precursor. For instance, a library of compounds could be generated by performing a series of different cross-coupling reactions, each introducing a unique substituent at the 2-position. Further diversity could be achieved by modifying the introduced substituents.
The gem-difluoro group plays a crucial role in enhancing the drug-like properties of the resulting library members. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. Therefore, the 7,7-difluoro moiety acts as a desirable "bioisostere" for a carbonyl group or other functionalities, imparting favorable properties to the synthesized compounds.
The rigid spiro[3.5]nonane core ensures that the introduced diversity elements are held in a fixed spatial arrangement, which is a key factor for achieving high-affinity interactions with biological targets. The combination of scaffold rigidity, three-dimensionality, and the physicochemical benefits of the gem-difluoro group makes this compound a highly promising building block for the construction of novel chemical libraries for high-throughput screening.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Enantioenriched 2-Bromo-7,7-difluorospiro[3.5]nonane
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods to produce enantioenriched this compound is a critical area for future research. This would unlock its potential in medicinal chemistry and materials science.
The asymmetric synthesis of the spiro[3.5]nonane framework itself presents a key challenge. Future work could focus on the development of novel chiral catalysts for the construction of the 7,7-difluorospiro[3.5]nonane skeleton. Drawing inspiration from known asymmetric syntheses of other spirocycles, several strategies could be investigated. For instance, chiral ligands could be designed for transition metal-catalyzed intramolecular cyclization reactions to form the spirocyclic core. researchgate.netresearchgate.net Another promising approach is the use of organocatalysts to promote asymmetric cascade reactions that build the spirocycle in a highly controlled manner. nih.govrsc.org The development of catalysts that can effectively control the stereochemistry of the spirocenter in the presence of the gem-difluoro group would be a significant advancement.
An alternative or complementary approach to accessing enantioenriched this compound is through the enantioselective bromination of a prochiral precursor, such as 7,7-difluorospiro[3.5]nonan-2-one or 7,7-difluorospiro[3.5]nonan-2-ol. Research in this area could explore the use of chiral bifunctional catalysts that can activate both the substrate and the brominating agent to achieve high levels of enantioselectivity. nii.ac.jprsc.org For example, chiral sulfide-catalyzed asymmetric bromolactonizations have proven effective for other cyclic systems and could be adapted. nii.ac.jp Similarly, the development of chiral phase-transfer catalysts for the enantioselective α-bromination of the corresponding ketone precursor warrants investigation.
Investigation of Novel Reactivity Patterns and Unconventional Transformations
The interplay of the bromo, gem-difluoro, and spirocyclic moieties in this compound suggests a rich and underexplored reactive landscape.
The carbon-bromine bond in this compound is a potential site for photochemical activation. Future studies could investigate its behavior under UV irradiation to generate radicals, which could then participate in a variety of transformations, such as cyclizations, additions, or fragmentations. researchgate.netcognitoedu.orgchemguide.co.uklibretexts.org The photochemical reactions of bromoalkanes are well-established and could be applied to this system to forge new carbon-carbon or carbon-heteroatom bonds. cognitoedu.orgchemguide.co.uklibretexts.orgrsc.org Furthermore, the electrochemical reduction or oxidation of the molecule could offer alternative pathways to reactive intermediates, enabling novel synthetic transformations that are difficult to achieve through traditional thermal methods.
While the spiro[3.5]nonane system is not as strained as smaller spirocycles like spiro[2.2]pentane, the spirocyclic junction does introduce a degree of ring strain that could be harnessed in chemical synthesis. Future research could explore reactions that are driven by the release of this strain. For instance, the strategic placement of reactive groups could lead to novel rearrangement or ring-opening reactions, providing access to complex polycyclic or macrocyclic structures. The principles of strain-release driven spirocyclization, which have been effectively used with highly strained systems like bicyclo[1.1.0]butanes, could be adapted to design new reactions for the spiro[3.5]nonane core. rsc.orgrsc.orgchemrxiv.org
Integration into Flow Chemistry Methodologies for Scalable Synthesis
For this compound to be a viable building block in larger-scale applications, the development of a scalable and efficient synthesis is paramount. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput optimization. spirochem.comnih.govsyrris.com
Future research should focus on translating the synthesis of this compound and its precursors into a continuous flow process. This would involve the development of robust and reusable catalysts and reagents that are compatible with flow conditions. The integration of photochemical or electrochemical steps into a flow reactor could also be explored, potentially leading to a more efficient and sustainable synthesis. spirochem.com The successful implementation of flow chemistry would not only facilitate the production of larger quantities of the target compound but also enable the rapid generation of a library of analogues for screening in various applications. nih.govsyrris.comspringerprofessional.de
Exploration of Bioisosteric Replacements with Other Halogenated Spirocycles
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of a lead compound. spirochem.comnih.gov For This compound , several avenues for bioisosteric modification could be explored to create a library of analogs for structure-activity relationship (SAR) studies.
The thoughtful substitution of atoms or groups can modulate steric size, electronic properties, polarity, and lipophilicity. nih.gov Spirocycles, in particular, have gained significant attention as bioisosteres for common cyclic moieties, offering improved three-dimensionality and potentially beneficial physicochemical properties. rsc.orgchem-space.com For instance, spiro[3.3]heptane derivatives have been successfully used as bioisosteres for piperazine, leading to enhanced target selectivity. rsc.org
Future research could systematically replace the bromine and fluorine atoms on the spiro[3.5]nonane scaffold with other halogens or functional groups to probe their influence on biological targets. Halogen atoms are known to participate in halogen bonding, a noncovalent interaction that can enhance binding affinity to protein targets. nih.govnih.gov The properties of these analogs could be compared to the parent compound to build a comprehensive SAR profile.
A prospective library of bioisosteric analogs of This compound could include the variations outlined in the table below.
| Position of Variation | Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| C-2 | -Br | -Cl | Smaller halogen, may alter halogen bond strength and steric profile. |
| C-2 | -Br | -I | Larger, more polarizable halogen, potentially stronger halogen bond donor. nih.gov |
| C-2 | -Br | -CN | Introduces a polar group with a different electronic profile. |
| C-2 | -Br | -CF₃ | Electron-withdrawing group, may enhance metabolic stability. |
| C-7 | -F, -F (gem-difluoro) | -H, -F (monofluoro) | Reduces the electron-withdrawing effect and impact on pKa of adjacent groups. |
| C-7 | -F, -F (gem-difluoro) | =O (carbonyl) | Alters local polarity and hydrogen bonding capability. |
| Spirocyclic Core | Spiro[3.5]nonane | Spiro[3.3]heptane | Modifies ring strain and the spatial orientation of substituents. rsc.org |
| Spirocyclic Core | Spiro[3.5]nonane | 2,6-Diazaspiro[3.3]heptane | Introduces heteroatoms to act as hydrogen bond acceptors and improve solubility. rsc.org |
This table presents hypothetical bioisosteric replacements for research exploration.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational methods offer powerful tools to accelerate the exploration of novel chemical entities like This compound . These techniques can predict synthetic feasibility, reactivity, and potential biological activity, thereby guiding experimental efforts and reducing resource expenditure. nih.govrsc.org
Predictive Synthesis: The synthesis of complex spirocycles can be challenging. nih.gov Computational approaches, such as those using Density Functional Theory (DFT), can be employed to model reaction pathways and predict the kinetic and thermodynamic viability of different synthetic routes. acs.orgacs.org For example, theoretical calculations can help determine the likelihood of a specific intramolecular cyclization to form the spiro core. nih.gov By modeling transition states and reaction intermediates, chemists can identify the most promising reaction conditions, such as temperature and catalysts, before entering the lab.
Reactivity and Property Prediction: DFT calculations and molecular dynamics (MD) simulations can provide deep insights into the structural and electronic properties of This compound and its potential analogs. nih.gov
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity. Halogen substitution is known to significantly affect the energy levels of these orbitals, which can in turn influence the molecule's chemical reactivity and binding affinity. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the MEP surface can identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack and highlighting areas likely to engage in intermolecular interactions like hydrogen and halogen bonds.
Molecular Dynamics (MD) Simulations: If a biological target is identified, MD simulations can model the dynamic behavior of the ligand-protein complex over time. This can assess the stability of the binding pose, identify key interacting residues, and calculate binding free energies, providing a more accurate prediction of binding affinity than static docking alone. nih.gov
A study on halogenated inhibitors of the 17β-HSD1 enzyme demonstrated that DFT and MD simulations could effectively predict how halogen substitutions enhance binding affinity, with the binding energy trend following F < Cl < Br < I. nih.gov A similar computational workflow could be applied to This compound to prioritize the synthesis of the most promising derivatives for a given biological target.
| Computational Method | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling of synthetic reaction pathways. | Prediction of reaction yields and identification of potential byproducts. nih.govacs.org |
| DFT / FMO Analysis | Calculation of HOMO-LUMO energy gap for the parent compound and its bioisosteres. | Insight into chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Mapping of charge distribution across the molecular surface. | Identification of sites for noncovalent interactions (e.g., halogen bonding). |
| Molecular Docking | Virtual screening against libraries of biological targets. | Prioritization of potential protein targets and prediction of binding modes. |
| Molecular Dynamics (MD) | Simulation of the ligand-protein complex in a solvated environment. | Assessment of binding stability and calculation of binding free energy. nih.gov |
This table outlines potential applications of computational modeling for the study of the target compound.
By integrating these predictive modeling techniques with synthetic exploration, researchers can unlock the full potential of novel scaffolds like This compound , paving the way for the development of next-generation therapeutic agents.
Q & A
Basic Research Questions
What are the common synthetic strategies for 2-bromo-7,7-difluorospiro[3.5]nonane?
Synthesis typically involves cyclization of pre-functionalized precursors. For spirocyclic frameworks, methods include:
- Cyclization reactions : Use of lithium aluminum hydride (LiAlH₄) or Grignard reagents to form the spiro core .
- Halogenation : Electrophilic bromination at position 2 via N-bromosuccinimide (NBS) under radical or ionic conditions, followed by selective fluorination using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
- Coupling reactions : Amide or ester coupling for side-chain modifications, as seen in spiro[3.5]nonane benzamide derivatives .
Key validation: Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradients).
How is this compound characterized structurally?
A multi-spectral approach is essential:
- NMR : - and -NMR identify bromine/fluorine positions and coupling patterns. -NMR confirms spiro connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₉H₁₂BrF₂N) .
- X-ray crystallography : Resolves spiro geometry and substituent stereochemistry, critical for SAR studies .
Advanced Research Questions
How do the bromine and difluoro substituents influence electronic and steric properties?
- Bromine : Acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings). Its polarizability enhances intermolecular interactions in crystal packing .
- Difluoro groups : Electron-withdrawing effects stabilize the spiro core conformationally. Fluorine’s van der Waals radius minimizes steric clashes, enabling binding to hydrophobic pockets (e.g., enzyme active sites) .
Method: Compute electrostatic potential maps (Gaussian 09) to visualize charge distribution.
How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace bromine with iodine/methyl or vary fluorine positions to assess binding affinity shifts.
- Biological assays : Test sigma receptor (S1R/S2R) binding using radioligand displacement (e.g., H-(+)-pentazocine for S1R) .
- Computational docking : Model interactions with Glu172 (S1R) using AutoDock Vina. Compare binding poses of analogs to explain functional profiles (agonist vs. antagonist) .
How to resolve contradictions in functional data between analogs with the same scaffold?
Case example: In 2,7-diazaspiro[3.5]nonane derivatives, minor substituent changes (e.g., amide vs. ester) reversed S1R activity (agonist to antagonist) .
- Strategies :
- Conduct functional assays (e.g., cAMP accumulation for agonism/antagonism).
- Perform molecular dynamics simulations to analyze ligand-induced receptor conformational changes .
- Validate in vivo using mechanical allodynia models (e.g., cisplatin-induced neuropathy) with PRE-084 (S1R agonist) to confirm target engagement .
What computational methods predict the reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for bromine substitution .
- Docking studies : Use Glide (Schrödinger Suite) to predict binding to neurological targets (e.g., sigma receptors) .
- ADMET prediction : SwissADME evaluates logP, bioavailability, and blood-brain barrier penetration for drug-likeness .
Can this compound serve as a bioisostere in drug design?
Yes, its spirocyclic core mimics rigidified pipecolic acid or proline motifs. Examples:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
